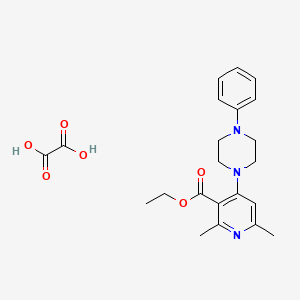![molecular formula C14H22FNO2 B5130853 N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-1-butanamine](/img/structure/B5130853.png)
N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-1-butanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-1-butanamine is a chemical compound commonly known as FPEB. It is a selective agonist for the metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that regulates the activity of glutamate in the brain. FPEB has been widely studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Mechanism of Action
FPEB is a selective agonist for the N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-1-butanamine receptor, which is a G protein-coupled receptor that regulates the activity of glutamate in the brain. Activation of N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-1-butanamine by FPEB leads to the activation of downstream signaling pathways that regulate neurotransmitter release, synaptic plasticity, and neuronal excitability. FPEB has been shown to increase the release of dopamine, a neurotransmitter that plays a key role in regulating motor function, reward, and motivation.
Biochemical and physiological effects:
FPEB has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase the release of dopamine in the striatum, a brain region that plays a key role in regulating motor function. FPEB has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, FPEB has been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress responses.
Advantages and Limitations for Lab Experiments
One of the main advantages of FPEB is its high selectivity for the N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-1-butanamine receptor, which makes it a useful tool for studying the role of this receptor in various neurological disorders. However, one limitation of FPEB is its relatively short half-life, which can make it difficult to study its long-term effects in animal models.
Future Directions
There are a number of future directions for research on FPEB. One area of interest is the potential therapeutic applications of FPEB in various neurological disorders. Another area of interest is the development of new analogs of FPEB with improved pharmacokinetic properties and selectivity for the N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-1-butanamine receptor. Finally, there is interest in studying the role of the N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-1-butanamine receptor in other physiological processes, such as pain perception and immune function.
Synthesis Methods
The synthesis of FPEB involves a series of chemical reactions starting from 2-fluoroaniline, which is converted into 2-fluorophenol. The 2-fluorophenol is then reacted with 2-(2-bromoethoxy)ethyl bromide to form 2-(2-fluorophenoxy)ethanol. This intermediate is then reacted with 1-chlorobutane in the presence of a base to produce N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-1-butanamine (FPEB).
Scientific Research Applications
FPEB has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and to reduce motor symptoms in animal models of Parkinson's disease. FPEB has also been shown to have antipsychotic effects in animal models of schizophrenia.
properties
IUPAC Name |
N-[2-[2-(2-fluorophenoxy)ethoxy]ethyl]butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22FNO2/c1-2-3-8-16-9-10-17-11-12-18-14-7-5-4-6-13(14)15/h4-7,16H,2-3,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZPMBZNANRSEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCOCCOC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[2-(2-fluorophenoxy)ethoxy]ethyl]butan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,7-dimethyl-3-(2-methylbenzyl)-5-(1-piperidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5130770.png)
![2-(4-methoxyphenyl)-3-[(3-nitrophenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B5130788.png)
![5-(diethylamino)-2-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenol](/img/structure/B5130790.png)
![N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-1,3-thiazole-4-carboxamide](/img/structure/B5130796.png)


![1-(3-{3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}-3-oxopropyl)-2-piperidinone](/img/structure/B5130823.png)
![2-fluoro-N'-[(9-methyl-9H-carbazol-3-yl)methylene]benzohydrazide](/img/structure/B5130830.png)
![5-[(benzylamino)sulfonyl]-2-methoxy-N-propylbenzamide](/img/structure/B5130842.png)
![4-(2-methoxyethyl)-9,9-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5130850.png)
![3-bromo-N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5130860.png)


![1-[(4-bromophenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5130881.png)